molecular formula C10H13NO3 B556595 3-Methoxy-L-Phenylalanine CAS No. 33879-32-2

3-Methoxy-L-Phenylalanine

Cat. No. B556595
CAS RN: 33879-32-2
M. Wt: 195.21 g/mol
InChI Key: XTXGLOBWOMUGQB-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methoxy-L-Phenylalanine is a phenylalanine derivative . It is also known as N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-3-methoxy-L-phenylalanine .


Synthesis Analysis

The synthesis of 3-Methoxy-L-Phenylalanine involves the use of phenylalanine ammonia lyases (PALs) for the amination of a variety of cinnamic acids . This process has been shown to be a cost-efficient method to produce a variety of phenylalanine analogues . The use of covalent immobilization onto commercially available supports creates a heterogeneous catalyst with good recovered activity (50%) and excellent stability . The immobilized enzyme was also incorporated in continuous flow for the synthesis of 3-methoxy-phenyl alanine and 4-nitro-phenylalanine, which allowed for shorter reaction times (20 min of contact time) and excellent conversions (88% ± 4% and 89% ± 5%) respectively, which could be maintained over an extended period of time, up to 24 hours .


Molecular Structure Analysis

The molecular formula of 3-Methoxy-L-Phenylalanine is C10H13NO3 . Its molecular weight is 195.22 .


Chemical Reactions Analysis

The application of phenylalanine ammonia lyases (PALs) for the amination of a variety of cinnamic acids has been shown to be a cost-efficient method to produce a variety of phenylalanine analogues . The immobilized enzyme was also incorporated in continuous flow for the synthesis of 3-methoxy-phenyl alanine and 4-nitro-phenylalanine .


Physical And Chemical Properties Analysis

The molecular weight of 3-Methoxy-L-Phenylalanine is 195.22 . Its linear formula is C10H13NO3 .

Scientific Research Applications

Summary of the Application

The biocatalytic synthesis of L- and D-phenylalanine analogues, including 3-Methoxy-L-Phenylalanine, has been developed using mutant variants of phenylalanine ammonia lyase from Petroselinum crispum (PcPAL) as biocatalysts .

Methods of Application or Experimental Procedures

The catalytic performance of the engineered PcPAL variants was optimized within the ammonia elimination and ammonia addition reactions, focusing on the effect of substrate concentration, biocatalyst:substrate ratio, reaction buffer, and reaction time on the conversion and enantiomeric excess values .

Results or Outcomes

The optimal conditions provided an efficient preparative scale biocatalytic procedure of valuable phenylalanines, such as (S)-m-methoxyphenylalanine (Y = 40%, ee > 99%), (S)-p-bromophenylalanine (Y = 82%, ee > 99%), (S)-m-(trifluoromethyl)phenylalanine (Y = 26%, ee > 99%), ®-p-methylphenylalanine, (Y = 49%, ee = 95%) and ®-m-(trifluoromethyl)phenylalanine (Y = 34%, ee = 93%) .

2. Synthesis and Characterization of Phenylalanine Amide Derivatives

Summary of the Application

A series of amide derivatives of 4-nitro-L-phenylalanine were synthesized from 4-nitro-L-phenylalanine and substituted anilines using propylphosphonic anhydride (T3P) as a coupling reagent .

Methods of Application or Experimental Procedures

The isolated products were characterized through IR, LC–MS, 1H, and 13C NMR spectral studies .

Results or Outcomes

The resultant compounds were screened for antimicrobial and antioxidant activities. Some of the compounds showed Microsporum gypsuem activity or were active against Candida albicans, also a few of compounds showed antibacterial activities . The resultant compounds screened for antioxidant activity, which showed good activity for DPPH scavenging and ABTS assay methods and others had moderately activity .

3. Synthesis of Tamsulosin and HIV Medications

Summary of the Application

Methoxy-substituted phenylalanines, such as 3-Methoxy-L-Phenylalanine, are key intermediates for the synthesis of certain medications, including Tamsulosin, a drug used to treat symptoms of an enlarged prostate, and certain HIV medications .

Results or Outcomes

The successful synthesis of these medications demonstrates the utility of 3-Methoxy-L-Phenylalanine in pharmaceutical chemistry. The resultant medications have been used in the treatment of specific medical conditions, such as an enlarged prostate and HIV .

4. Antimicrobial and Antioxidant Activities

Summary of the Application

Amide derivatives of 4-nitro-L-phenylalanine, which can be synthesized from 3-Methoxy-L-Phenylalanine, have been found to exhibit antimicrobial and antioxidant activities .

Methods of Application or Experimental Procedures

The amide derivatives were synthesized from 4-nitro-L-phenylalanine and substituted anilines using propylphosphonic anhydride (T3P) as a coupling reagent. The isolated products were then screened for antimicrobial and antioxidant activities .

Results or Outcomes

Some of the compounds showed activity against Microsporum gypsuem or Candida albicans, and a few of the compounds showed antibacterial activities. The resultant compounds were also screened for antioxidant activity, which showed good activity for DPPH scavenging and ABTS assay methods .

Safety And Hazards

When handling 3-Methoxy-L-Phenylalanine, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Future Directions

The use of enzymes for their higher enantioselectivity and chemoselectivity in the production of non-natural amino acids has been extensively studied and proved with multiple synthetic strategies . The combination of enzyme catalysis with flow technologies can have advantages not only in the reaction kinetics, but also in the productivity, catalyst reusability, and downstream processing . This work exemplifies the advantages that the combination of enzyme catalysis with flow technologies can have not only in the reaction kinetics, but also in the productivity, catalyst reusability, and downstream processing .

properties

IUPAC Name

(2S)-2-amino-3-(3-methoxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3/c1-14-8-4-2-3-7(5-8)6-9(11)10(12)13/h2-5,9H,6,11H2,1H3,(H,12,13)/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTXGLOBWOMUGQB-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1)C[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10449224
Record name 3-Methoxy-L-Phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10449224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methoxy-L-Phenylalanine

CAS RN

33879-32-2
Record name 3-Methoxy-L-Phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10449224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Methoxy-L-Phenylalanine
Reactant of Route 2
Reactant of Route 2
3-Methoxy-L-Phenylalanine
Reactant of Route 3
Reactant of Route 3
3-Methoxy-L-Phenylalanine
Reactant of Route 4
Reactant of Route 4
3-Methoxy-L-Phenylalanine
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
3-Methoxy-L-Phenylalanine
Reactant of Route 6
Reactant of Route 6
3-Methoxy-L-Phenylalanine

Citations

For This Compound
8
Citations
M PAVELA-VRANCIC, R DIECKMANN… - Biochemical …, 1999 - portlandpress.com
Non-ribosomally formed peptides display both highly conserved and variable amino acid positions, the variations leading to a wide range of peptide families. Activation of the amino …
Number of citations: 25 portlandpress.com
AH Rajput, W Martin, MH Saint-Hilaire, E Dorflinger… - Neurology, 1997 - AAN Enterprises
… Inhibition of the enzyme catechol-O-methyltransferase (COMT), preventing peripheral methylation of levodopa to 4-hydroxy-3-methoxy-L-phenylalanine(3-OMD), can also produce more …
Number of citations: 256 n.neurology.org
E Di Carlo, S Santagata, L Sauro, M Tolve… - … of Chromatography B, 2021 - Elsevier
5-hydroxytryptophan (5HTP) and 3-O-methyldopa (3OMD) are CSF diagnostic biomarkers of the defect of aromatic L-amino acid decarboxylase (AADC), a rare inherited disorder of …
Number of citations: 2 www.sciencedirect.com
VV Myllylä, M Jackson, JP Larsen… - European Journal of …, 1997 - Wiley Online Library
To assess the effect of tolcapone added to levodopa plus benserazide or carbidopa on the “wearing‐off” phenomenon in patients with Parkinson's disease, we undertook a double‐blind…
Number of citations: 45 onlinelibrary.wiley.com
S Wagner, K Kopka - Molecular imaging in oncology, 2012 - Springer
… On the one side, O-methylation catalysed by the catechol-O-methyl transferase (COMT) results in 6-[ 18 F]fluoro-4-hydroxy-3-methoxy-l-phenylalanine ([ 18 F]FHMP). On the other side, …
Number of citations: 2 link.springer.com
M Pabst, F Altmann - Analytical chemistry, 2008 - ACS Publications
… (21) Retention times of the 4-hydroxy-3-methoxy-l-phenylalanine (3-methyl-DOPA) and other catecholamines were increased by column polarization, which could be overcome by …
Number of citations: 169 pubs.acs.org
CM Waldmann, K Kopka, S Wagner - Molecular Imaging in Oncology, 2020 - Springer
Noninvasive molecular imaging of cancer by means of the scintigraphic imaging modalities PET, PET/CT, and PET/MRI represents a powerful diagnostic tool in modern nuclear …
Number of citations: 2 link.springer.com
M Pabst - 2009 - epub.boku.ac.at
All simple monosaccharides follow the empirical chemical formula (CH2O) n, where n is an integer between 3 and 9. Carbohydrates can be divided into the two major groups of aldoses …
Number of citations: 0 epub.boku.ac.at

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.